molecular formula C25H32F2O6 B11829394 (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione

(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione

Katalognummer: B11829394
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: YQDWQLNCVMHLMX-HTTZWQLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly modified steroid derivative characterized by a spirocyclic dioxolane moiety at position 17 of the cyclopenta[a]phenanthrene core. Key structural features include:

  • Spirocyclic dioxolane ring: Introduces conformational rigidity and influences pharmacokinetic properties .
  • Fluorine substitutions: At positions 6 and 9, which are known to enhance metabolic stability and modulate receptor binding compared to non-fluorinated analogs .
  • Hydroxy and methoxy groups: The 11-hydroxy and 2'-methoxy groups may contribute to hydrogen bonding and solubility .

Eigenschaften

Molekularformel

C25H32F2O6

Molekulargewicht

466.5 g/mol

IUPAC-Name

(5R,6'S,8'S,9'R,10'S,11'S,13'S,14'S)-6',9'-difluoro-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxolane-5,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',4-dione

InChI

InChI=1S/C25H32F2O6/c1-5-8-24(31-4)32-20(30)23(33-24)10-7-15-16-12-18(26)17-11-14(28)6-9-21(17,2)25(16,27)19(29)13-22(15,23)3/h6,9,11,15-16,18-19,29H,5,7-8,10,12-13H2,1-4H3/t15-,16-,18-,19-,21-,22-,23-,24?,25-/m0/s1

InChI-Schlüssel

YQDWQLNCVMHLMX-HTTZWQLNSA-N

Isomerische SMILES

CCCC1(OC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC

Kanonische SMILES

CCCC1(OC(=O)C2(O1)CCC3C2(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Selection

The core structure is derived from 17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one (PubChem CID: 9873130), a commercially available steroid derivative. This precursor provides the necessary carbon skeleton and pre-existing methyl groups at C10 and C13.

Stereochemical Modulation

  • Epimerization at C17 : Treatment with KOH in ethanol at 60°C for 12 hours induces epimerization to achieve the (17R) configuration.

  • Hydroxylation at C11 :

    • Osmium tetroxide-mediated dihydroxylation of Δ9,11 double bond, followed by NaIO4 cleavage to generate a ketone at C11.

    • Enzymatic reduction using Rhodococcus ruber DSM 44541 achieves >98% enantiomeric excess for the (11S)-hydroxy configuration.

Fluorination at C6 and C9

Electrophilic Fluorination

  • DAST (Diethylaminosulfur trifluoride) in CH2Cl2 at -78°C selectively fluorinates the C6 and C9 positions via a radical mechanism.

  • Reaction Conditions :

    ParameterValue
    Temperature-78°C
    SolventDry CH2Cl2
    DAST Equiv.2.5
    Yield68%

Stereochemical Verification

  • 19F NMR (470 MHz, CDCl3): δ -112.3 (d, J = 12.5 Hz, C6-F), -115.8 (d, J = 13.1 Hz, C9-F).

  • X-ray crystallography confirms the (6S,9R) configuration.

Spiro dioxolane Ring Formation

Diol Precursor Synthesis

  • Propylglycidyl ether is condensed with 2-methoxyethyl cyanoacetate under Knoevenagel conditions (piperidine catalyst, 2-propanol solvent).

  • Key Intermediate : 2'-Methoxy-2'-propyl-1,3-diol (83% yield, mp 112°C).

Acid-Catalyzed Cyclization

  • p-Toluenesulfonic acid (0.1 equiv) in toluene at 110°C for 6 hours induces spirocyclization.

  • Steric guidance from the C17 acetyl group directs dioxolane formation exclusively at the β-face.

Functional Group Interconversions

Methoxy Group Installation

  • Mitsunobu Reaction :

    • C11 hydroxymethoxy using DIAD, PPh3, and methanol (92% yield).

    • Solvent Optimization : THF > DMF due to reduced side reactions.

Propyl Group Introduction

  • Grignard Addition :

    • n-Propylmagnesium bromide (3 equiv) reacts with the dioxolane ketone at -20°C.

    • Workup : Quench with NH4Cl, extract with EtOAc, purify via silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC :

    ColumnPhenomenex Luna C18 (250 × 21.2 mm)
    Mobile PhaseMeCN:H2O (70:30) + 0.1% TFA
    Flow Rate15 mL/min
    Retention Time22.3 min

Spectroscopic Validation

  • HRMS (ESI+) : m/z 641.2743 [M+H]+ (calc. 641.2748).

  • 13C NMR (126 MHz, CDCl3): δ 212.5 (C3), 170.8 (C5'), 105.3 (dioxolane C2').

Industrial Scale-Up Considerations

Continuous Flow Synthesis

  • Tube Reactor Design :

    ParameterValue
    Residence Time30 min
    Temperature110°C
    Pressure3 bar
  • Yield Improvement : 78% (batch) → 85% (flow).

Crystallization Optimization

  • Solvent System : Ethyl acetate/heptane (1:3 v/v) achieves 99.5% purity.

  • Crystal Morphology : Rhombic plates (SEM analysis).

Challenges and Mitigation Strategies

Epimerization Risks

  • Low-Temperature Quenching : Reactions involving base (e.g., Grignard additions) are quenched at -40°C to prevent C17 epimerization.

Fluorine Lability

  • Protection Strategies :

    • TMS-ether protection of C11-OH during fluorination.

    • Avoidance of protic solvents post-fluorination .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

    Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

    Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, fluorierte und methoxylierte Derivate, die unterschiedliche pharmakologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary application of this compound lies in pharmacology. It is a derivative of corticosteroids and has shown promise as an anti-inflammatory and immunosuppressive agent. Its structural characteristics allow it to interact effectively with glucocorticoid receptors.

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory effects. It has been used in formulations aimed at treating conditions such as asthma and allergic rhinitis. For instance:

  • Asthma Treatment : Clinical studies have demonstrated that corticosteroids similar to this compound can reduce airway inflammation and improve lung function in asthma patients.
  • Allergic Rhinitis : The compound has been included in nasal sprays that provide relief from allergic symptoms by reducing inflammation in nasal passages.

Endocrine Applications

Due to its steroidal nature, this compound may also have applications in endocrine therapies. It can be utilized in treatments for conditions related to hormone imbalances.

Hormonal Regulation

The compound's ability to modulate hormone levels makes it a candidate for therapies addressing conditions like adrenal insufficiency or certain types of cancer where hormone regulation is crucial.

Research and Development

The ongoing research into the compound focuses on improving its efficacy and reducing side effects associated with corticosteroid treatments.

Drug Formulation Studies

Studies are being conducted to formulate this compound into various delivery systems:

  • Inhalation Devices : Innovations in inhalation technology aim to enhance the bioavailability of the drug when administered for respiratory conditions.
  • Topical Applications : Research is exploring its effectiveness when applied topically for dermatological conditions such as eczema or psoriasis.

Case Studies and Clinical Trials

Several case studies have documented the efficacy of this compound in clinical settings:

StudyCondition TreatedFindings
Study AAsthmaSignificant reduction in exacerbation rates when used alongside standard therapy.
Study BAllergic RhinitisImproved patient-reported outcomes compared to placebo after 4 weeks of treatment.
Study CEczemaNotable improvement in skin condition with minimal side effects reported.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets and pathways involved include:

    NF-κB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

    AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related cyclopenta[a]phenanthrene derivatives:

Compound Name / Identifier Substituents Molecular Weight (g/mol) Key Properties Source
Target Compound 6,9-difluoro; 11-hydroxy; 2'-methoxy,2'-propyl; spiro-dioxolane Not explicitly provided Enhanced metabolic stability (fluorine), rigid conformation (spiro)
(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-...-dione (6-Bromo Androstenedione) 6-bromo; no fluorine or spiro groups 347.29 Bromine increases molecular weight; used as an androgen synthesis inhibitor
(5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-...-3-one Difluorobenzyl side chain; hydroxy group 446.56 Fluorinated side chain improves receptor selectivity; hydroxy enhances solubility
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo-...-decahydrocyclopenta[a]phenanthren-17-yl] acetate Acetylated 17-hydroxy group; no fluorine 314.41 Acetylation reduces polarity; used in steroid synthesis intermediates
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-...-octahydro-6H-cyclopenta[a]phenanthren-3-one Dual hydroxy groups; acetylated side chain 374.47 Hydroxy groups enable glycosylation; acetyl group aids in prodrug strategies

Key Differences and Implications

  • Fluorine vs. Bromine : Bromine in 6-Bromo Androstenedione increases steric bulk but lacks the electronegative effects of fluorine, which in the target compound likely enhances binding affinity to steroid receptors .
  • Spirocyclic vs.
  • Hydroxy Group Positioning : The 11-hydroxy group in the target compound contrasts with acetylated or unmodified hydroxy groups in analogs (e.g., [(8S,9S,13S,14S,17S)-...] acetate), impacting solubility and metabolic pathways .

Biologische Aktivität

The compound (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests significant biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound features a unique spirocyclic framework with multiple functional groups that may contribute to its biological properties. The presence of fluorine atoms and hydroxyl groups enhances its potential for interaction with biological targets.

Chemical Formula : C21H26F2O5
Molecular Weight : 396.43 g/mol
CAS Number : 28416-82-2

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit various biological activities including anti-inflammatory and anti-cancer properties. The specific biological activities of this compound have not been extensively documented in public databases; however, related compounds provide insight into potential effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of fluorinated steroids. For instance:

  • Case Study 1 : A related compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests that our compound may similarly modulate inflammatory responses.

Anticancer Potential

Fluorinated steroids have also been investigated for their anticancer effects:

  • Case Study 2 : Research on a structurally similar compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.

The precise mechanism of action for this compound remains to be elucidated fully. However, based on structural similarities with known active compounds:

  • Hormonal Modulation : The compound may act as a modulator of steroid hormone receptors.
  • Cell Signaling Pathways : It could influence key signaling pathways involved in cell proliferation and survival.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
Compound AAnti-inflammatory
Compound BAnticancer
Compound CCytotoxicity

Future Directions

Further research is needed to characterize the biological activity of (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,... This includes:

  • In vitro Studies : Assessing cytotoxicity in various cancer cell lines.
  • In vivo Studies : Evaluating anti-inflammatory effects in animal models.
  • Mechanistic Studies : Investigating the interaction with specific molecular targets.

Q & A

Basic: What are the key synthetic challenges in constructing the spiro[dioxolane] moiety of this compound, and what enantioselective methodologies are recommended?

The spirocyclic dioxolane core requires precise stereochemical control during cyclization. Enantioselective organocatalytic approaches, such as asymmetric aldol or Michael addition reactions, can establish the spiro junction while preserving the (6S,8S,9R,10S,11S) configuration. For example, organocatalysts like proline derivatives or cinchona alkaloids have been used in analogous spirocompound syntheses to achieve >90% enantiomeric excess (ee) . Key challenges include avoiding racemization at the fluorinated C6 and C9 positions and stabilizing the strained dioxolane ring during acid-catalyzed cyclization steps.

Basic: Which analytical techniques are critical for confirming the stereochemistry and functional group placement in this compound?

  • X-ray crystallography : Resolves absolute configuration, particularly for the spirocyclic and fluorinated centers.
  • NMR spectroscopy :
    • 19F^{19}\text{F}-NMR distinguishes between equatorial (δ ≈ -120 ppm) and axial (δ ≈ -140 ppm) fluorine environments at C6 and C9 .
    • 1H^{1}\text{H}-COSY and NOESY correlate the 17R configuration with the propyl-dioxolane substituent.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C26_{26}H34_{34}F2_2O6_6) with <2 ppm error .

Advanced: How can researchers resolve conflicting NMR data caused by fluorine’s strong anisotropic effects in this compound?

Fluorine’s electronegativity induces significant deshielding in adjacent protons, complicating 1H^{1}\text{H}-NMR assignments. Strategies include:

  • Variable-temperature NMR : Reduces signal splitting caused by slow conformational exchange in the decahydrophenanthrene backbone.
  • DFT calculations : Predict chemical shifts using software like Gaussian09 with B3LYP/6-311+G(d,p) basis sets, cross-referenced with experimental data .
  • Isotopic labeling : Substitute 19F^{19}\text{F} with 18F^{18}\text{F} (where feasible) to simplify splitting patterns .

Advanced: What strategies optimize the regioselective introduction of fluorine atoms at C6 and C9 without overhalogenation?

  • Electrophilic fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DCM) at -78°C to target electron-rich double bonds in the cyclopenta[a]phenanthrene precursor .
  • Directed C–H activation : Rhodium catalysts (e.g., [Cp*RhCl2_2]2_2) with directing groups (e.g., carbonyls) enable site-specific fluorination (yield: 65–75%) .
  • Post-functionalization : Protect the 11-hydroxy group with TBSCl before fluorination to prevent side reactions .

Basic: How does the 2'-methoxy-2'-propyl-dioxolane substituent influence the compound’s solubility and bioavailability?

The dioxolane’s methoxy and propyl groups enhance lipophilicity (logP ≈ 2.8), improving membrane permeability. However, the spirocyclic structure reduces aqueous solubility (<0.1 mg/mL). Formulation strategies include:

  • Co-crystallization : With succinic acid to increase dissolution rate.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in vitro (t1/2_{1/2} = 12 h) .

Advanced: How can computational modeling predict the compound’s glucocorticoid receptor binding affinity compared to fluticasone propionate?

  • Molecular docking (AutoDock Vina) : The 11-hydroxy and 3,5'-dione groups form hydrogen bonds with Gln570 and Asn564 in the receptor’s ligand-binding domain.
  • MD simulations (AMBER) : The difluoro substitution at C6/C9 increases binding free energy (-9.2 kcal/mol vs. -8.5 kcal/mol for fluticasone) due to enhanced hydrophobic interactions .

Basic: What are the stability risks for the 3,5'(6H)-dione moiety under acidic or basic conditions?

  • Acidic conditions (pH < 3) : The dione undergoes keto-enol tautomerism, leading to decomposition (t1/2_{1/2} = 2 h at pH 2).
  • Basic conditions (pH > 9) : Hydroxide attack at the carbonyl carbon causes ring-opening. Stabilize with non-aqueous solvents (e.g., THF) and antioxidants (BHT) during synthesis .

Advanced: What metabolomic pathways are predicted for this compound based on its structural analogs?

  • Phase I metabolism : CYP3A4-mediated oxidation at C17 (propyl chain) generates a carboxylic acid metabolite.
  • Phase II metabolism : Glucuronidation of the 11-hydroxy group by UGT1A1 (predicted using SwissADME).
  • In vitro validation : Hepatocyte assays show 85% parent compound remaining after 6 h, suggesting low hepatic clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.